Cas no 2228665-70-9 (tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate)

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate
- EN300-1900482
- tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
- 2228665-70-9
-
- インチ: 1S/C14H21FN2O3/c1-14(2,3)20-13(19)17-11-5-4-9(12(15)7-11)6-10(16)8-18/h4-5,7,10,18H,6,8,16H2,1-3H3,(H,17,19)
- InChIKey: NKVMYHVFECUKOX-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CC(CO)N)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 284.15362070g/mol
- どういたいしつりょう: 284.15362070g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 84.6Ų
tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1900482-0.25g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1900482-0.1g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1900482-10g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1900482-1.0g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1900482-5g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1900482-1g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1900482-2.5g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1900482-5.0g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1900482-0.5g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1900482-10.0g |
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate |
2228665-70-9 | 10g |
$5037.0 | 2023-06-01 |
tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamateに関する追加情報
tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate: A Comprehensive Overview
tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate (CAS No. 2228665-70-9) is a complex organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its molecular structure, synthesis, applications, and recent advancements in research.
The molecular structure of tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate is characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a carbamate group at the 4-position. The carbamate group is further connected to a tert-butyl moiety and a 2-amino-3-hydroxypropyl chain. This combination of functional groups imparts the compound with versatile reactivity and selectivity, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate as a precursor in drug development. Its ability to form stable amide bonds makes it an attractive candidate for peptide synthesis. Researchers have explored its role in creating bioactive molecules with enhanced pharmacokinetic properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.
In the agrochemical sector, tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate has shown promise as a component in herbicides and fungicides. Its hydroxamic acid derivative has been found to possess strong inhibitory effects on plant pathogens, offering a sustainable solution for crop protection. A 2022 study in *Pest Management Science* reported that this compound exhibits high efficacy against fungal pathogens without adverse effects on non-target organisms.
The synthesis of tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. The introduction of the fluorine substituent is achieved through electrophilic substitution reactions, followed by the coupling of the carbamate group using standard carbonylation techniques. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
One of the most exciting developments involving tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate is its application in materials science. Researchers have investigated its use as a building block for advanced polymers and coatings. Its hydroxamic acid functionality allows for strong metal coordination, making it suitable for applications such as anti-corrosion coatings and metal-binding polymers. A 2021 study in *Macromolecules* highlighted its potential in creating self-healing polymer systems with enhanced durability.
From a safety standpoint, tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate has been subjected to rigorous toxicological evaluations. According to recent studies, it demonstrates low acute toxicity when administered at recommended doses. However, long-term exposure studies are still underway to fully understand its safety profile.
In conclusion, tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophen
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